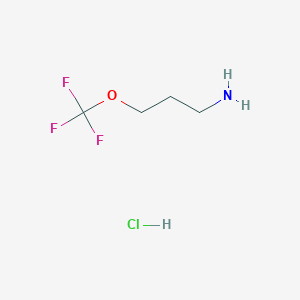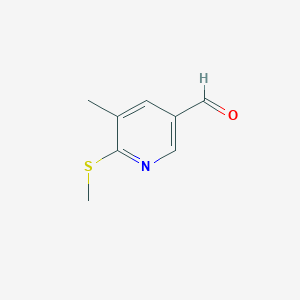
3-Hydroxy-5-methoxyisonicotinaldehyde
描述
3-Hydroxy-5-methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H7NO3 It is a derivative of isonicotinaldehyde, featuring hydroxyl and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methoxyisonicotinaldehyde typically involves the functionalization of isonicotinaldehyde. One common method is the hydroxylation and methoxylation of isonicotinaldehyde using appropriate reagents under controlled conditions. For instance, hydroxylation can be achieved using oxidizing agents like manganese dioxide, while methoxylation can be performed using methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as chromatography and recrystallization are employed for purification.
化学反应分析
Types of Reactions: 3-Hydroxy-5-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Formation of 3-hydroxy-5-methoxyisonicotinic acid.
Reduction: Formation of 3-hydroxy-5-methoxyisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxy-5-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-5-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by forming hydrogen bonds or van der Waals interactions with target molecules, influencing various biochemical pathways.
相似化合物的比较
3-Hydroxyisonicotinaldehyde: Similar structure but lacks the methoxy group.
5-Methoxyisonicotinaldehyde: Similar structure but lacks the hydroxyl group.
3-Hydroxy-4-methoxybenzaldehyde: Similar functional groups but different aromatic ring.
Uniqueness: 3-Hydroxy-5-methoxyisonicotinaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the isonicotinaldehyde framework
属性
IUPAC Name |
3-hydroxy-5-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-3-8-2-6(10)5(7)4-9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYPJCLQDTRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)









